molecular formula C21H12Br2N2O8 B10888620 5-Methylbenzene-1,3-diyl bis(4-bromo-3-nitrobenzoate)

5-Methylbenzene-1,3-diyl bis(4-bromo-3-nitrobenzoate)

Cat. No.: B10888620
M. Wt: 580.1 g/mol
InChI Key: USUPOLSOGGNKFK-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE is an organic compound with a complex structure that includes bromine, nitro, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps. One common method includes the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . This is followed by esterification reactions to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of bromine.

Scientific Research Applications

3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The nitro and bromine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical reactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C21H12Br2N2O8

Molecular Weight

580.1 g/mol

IUPAC Name

[3-(4-bromo-3-nitrobenzoyl)oxy-5-methylphenyl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C21H12Br2N2O8/c1-11-6-14(32-20(26)12-2-4-16(22)18(8-12)24(28)29)10-15(7-11)33-21(27)13-3-5-17(23)19(9-13)25(30)31/h2-10H,1H3

InChI Key

USUPOLSOGGNKFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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